molecular formula C16H15IN2O3S B245725 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether

Katalognummer B245725
Molekulargewicht: 442.3 g/mol
InChI-Schlüssel: PVLOGJPBSFLYRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether, also known as DIBOM, is a chemical compound that has been widely used in scientific research. This molecule is a potent and selective inhibitor of protein kinase B (PKB/Akt), which is a key signaling molecule involved in many cellular processes such as cell growth, proliferation, and survival.

Wirkmechanismus

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether acts as a competitive inhibitor of PKB/Akt by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream targets of PKB/Akt, leading to the inhibition of cell growth and survival. 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to be highly selective for PKB/Akt, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activation of PKB/Akt and its downstream targets such as mTOR and Bad. In addition, 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to inhibit angiogenesis (the formation of new blood vessels) by blocking the activation of endothelial cells. These effects suggest that 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has potential as an anticancer and anti-angiogenic agent.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for PKB/Akt, which allows for the specific inhibition of this signaling pathway. However, there are also some limitations to its use, such as its relatively low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether. One potential application is the development of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential side effects of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether and the development of strategies to minimize these effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether and its downstream targets, as well as its potential interactions with other signaling pathways.

Synthesemethoden

The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether involves several steps, including the reaction of 5,6-dimethyl-1H-benzimidazole with p-toluenesulfonyl chloride to form 5,6-dimethyl-1H-benzimidazole-2-sulfonyl chloride. This intermediate is then reacted with 4-iodophenol in the presence of potassium carbonate to give 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether. The overall yield of this synthesis is around 50%.

Wissenschaftliche Forschungsanwendungen

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been extensively used in scientific research as a tool to study the role of PKB/Akt in various biological processes. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Moreover, 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been used to investigate the role of PKB/Akt in insulin signaling, immune response, and neuronal function.

Eigenschaften

Molekularformel

C16H15IN2O3S

Molekulargewicht

442.3 g/mol

IUPAC-Name

1-(5-iodo-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H15IN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-8-12(17)4-5-15(16)22-3/h4-9H,1-3H3

InChI-Schlüssel

PVLOGJPBSFLYRO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)I)OC

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.